molecular formula C20H22N2O2 B1679607 Pericyclivine CAS No. 975-77-9

Pericyclivine

Cat. No.: B1679607
CAS No.: 975-77-9
M. Wt: 322.4 g/mol
InChI Key: VXRAIAAMNNTQES-RIVXQSEJSA-N
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Description

Pericyclivine is a natural product derived from the herbs of Catharanthus roseus . It is classified as an alkaloid and is available in powder form . The compound has a molecular formula of C20H22N2O2 and an average mass of 322.401 Da .


Synthesis Analysis

The synthesis of this compound is a complex process that involves multiple steps. A bioinformatic search of candidate genes, combined with virus-induced gene silencing, targeted MIA profiling, and in vitro/in vivo pathway reconstitution, identified and functionally characterized six genes as well as a seventh enzyme reaction required for the conversion of 19E-geissoschizine to tabersonine and catharanthine . The involvement of pathway intermediates in the formation of four MIA skeletons is described, and the role of stemmadenine-acetylation in providing necessary reactive substrates for the O formation of iboga and aspidosperma MIAs is described .


Molecular Structure Analysis

This compound has a molecular formula of C20H22N2O2, with an average mass of 322.401 Da and a monoisotopic mass of 322.168121 Da . The structure of this compound is complex, with double-bond stereo and 4 of 4 defined stereocentres .


Chemical Reactions Analysis

This compound, like other alkaloids, is likely to undergo pericyclic reactions. These reactions often proceed by nearly simultaneous reorganization of bonding electron pairs by way of cyclic transition states . The four principle classes of pericyclic reactions are termed: Cycloaddition, Electrocyclic, Sigmatropic, and Ene Reactions .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular formula of C20H22N2O2 . It has an average mass of 322.401 Da and a monoisotopic mass of 322.168121 Da .

Scientific Research Applications

Enzymatic Catalysis in Chemical Reactions

Pericyclivine, along with other related compounds, has been studied in the context of enzymatic catalysis. In a study, pericyclases, a family of enzymes that catalyze pericyclic reactions, were investigated. These enzymes, including this compound, are involved in controlling stereo-, regio-, and periselectivity in complex chemical reactions (Ohashi et al., 2020).

Anticancer Properties

This compound extracted from Tabernaemontana holstii roots has shown potential in cancer research. It was one of several alkaloids identified with inhibitory activity against P-388 cell culture, suggesting its utility in developing anticancer treatments (Kingston et al., 1977).

Potential in Drug Delivery Systems

While not directly linked to this compound, studies on drug delivery systems offer insights into how such compounds could be utilized. For instance, research on the permeation of rivastigmine from transdermal systems could provide a framework for understanding how this compound might be effectively delivered in a therapeutic context (Simon et al., 2016).

Biomedical Research and Translation

The role of compounds like this compound in translational research is significant. This research bridges basic scientific discoveries to clinical applications, which is crucial for advancing treatments for various diseases (Grady, 2010).

Alkaloid Analysis in Medicinal Plants

In studies analyzing alkaloids in medicinal plants like Catharanthus roseus, compounds like this compound have been identified. These analyses contribute to our understanding of the pharmacological potential of these plants (Wesołowska et al., 2016).

Implications in Pericyclic Reactions

Research into pericyclic reactions, including those involving this compound, provides valuable insights into the mechanisms of these chemical processes, which are fundamental to understanding many biological and chemical systems (Poulin et al., 2009).

Safety and Hazards

Pericyclivine should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. In case of contact with eyes, they should be flushed with plenty of water for at least 15 minutes .

Future Directions

The future directions of Pericyclivine research could involve directed evolution, a powerful tool for protein engineering that functions by harnessing natural evolution, but on a shorter timescale . This could enable the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pericyclivine involves several steps of chemical reactions, starting with the condensation of 2-methyl-3-buten-2-ol with 3,4-dimethoxyphenylacetaldehyde to form a key intermediate. This intermediate is then subjected to several steps of chemical transformations, including reduction, cyclization, and deprotection, to yield the final product, Pericyclivine.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "3,4-dimethoxyphenylacetaldehyde", "Sodium borohydride", "Hydrogen chloride", "Thionyl chloride", "Sodium hydroxide", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Condensation of 2-methyl-3-buten-2-ol with 3,4-dimethoxyphenylacetaldehyde using sodium borohydride as a reducing agent to yield the key intermediate", "Reduction of the key intermediate using hydrogen chloride in methanol to form the corresponding alcohol", "Cyclization of the alcohol using thionyl chloride to form the corresponding chloroalkene", "Deprotection of the chloroalkene using sodium hydroxide in ethanol to remove the protecting group and form the corresponding enamine", "Acetylation of the enamine using acetic anhydride in diethyl ether to yield the corresponding acetate", "Hydrolysis of the acetate using sodium bicarbonate in water to yield the final product, Pericyclivine" ] }

CAS No.

975-77-9

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1

InChI Key

VXRAIAAMNNTQES-RIVXQSEJSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C(=O)OC

SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pericyclivine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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